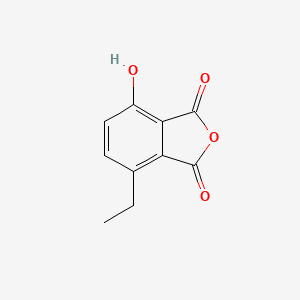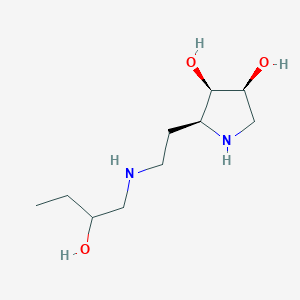![molecular formula C34H48F3OP B12878939 Dicyclohexyl(2',4',6'-triisopropyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12878939.png)
Dicyclohexyl(2',4',6'-triisopropyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl(2’,4’,6’-triisopropyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)phosphine is a specialized phosphine ligand known for its bulky structure and electron-rich properties. This compound is widely used in various catalytic processes, particularly in cross-coupling reactions, due to its ability to enhance the reactivity of palladium catalysts .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dicyclohexyl(2’,4’,6’-triisopropyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,4’,6’-triisopropyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl chloride with dicyclohexylphosphine under inert conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in a suitable solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified through recrystallization or chromatography techniques .
Types of Reactions:
Oxidation: Dicyclohexyl(2’,4’,6’-triisopropyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)phosphine can undergo oxidation reactions to form phosphine oxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Palladium catalysts, bases like potassium tert-butoxide, and solvents such as THF are commonly used.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
科学的研究の応用
Dicyclohexyl(2’,4’,6’-triisopropyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)phosphine is extensively used in scientific research due to its unique properties:
Biology: Its derivatives are explored for potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to investigate its potential in drug development, particularly in the synthesis of complex organic molecules.
作用機序
The mechanism by which Dicyclohexyl(2’,4’,6’-triisopropyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves its role as a ligand in catalytic processes. It coordinates with palladium centers, stabilizing the metal and facilitating the formation of reactive intermediates. This enhances the efficiency of cross-coupling reactions by promoting the formation of carbon-carbon bonds .
類似化合物との比較
Uniqueness: Dicyclohexyl(2’,4’,6’-triisopropyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)phosphine stands out due to its bulky structure and electron-rich nature, which provide enhanced stability and reactivity in catalytic processes. Its trifluoromethoxy group further contributes to its unique electronic properties, making it a valuable ligand in various applications .
特性
分子式 |
C34H48F3OP |
|---|---|
分子量 |
560.7 g/mol |
IUPAC名 |
dicyclohexyl-[2-(trifluoromethoxy)-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C34H48F3OP/c1-22(2)25-20-29(23(3)4)32(30(21-25)24(5)6)28-18-13-19-31(38-34(35,36)37)33(28)39(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h13,18-24,26-27H,7-12,14-17H2,1-6H3 |
InChIキー |
XHYSAGHHLVOQHU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(F)(F)F)P(C3CCCCC3)C4CCCCC4)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12878858.png)
![5-Isoxazolidinemethanol, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B12878863.png)
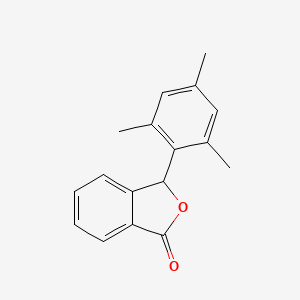
![1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12878875.png)
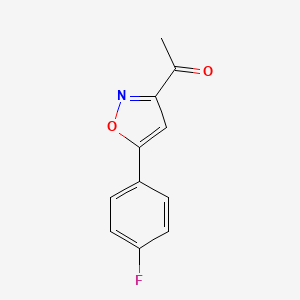
![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one](/img/structure/B12878902.png)
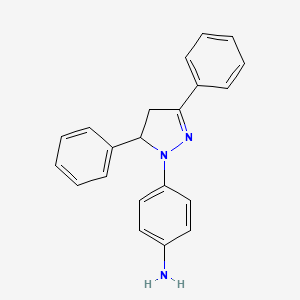
![2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12878909.png)
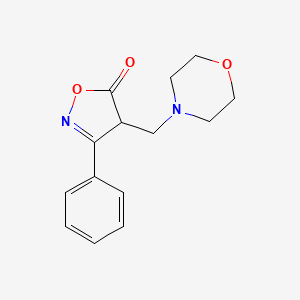

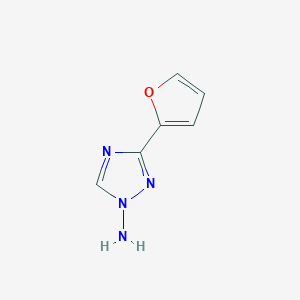
![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
